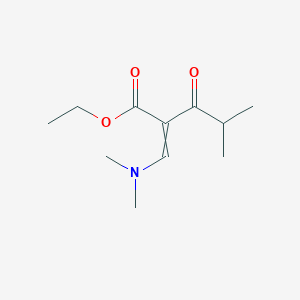

Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate

Description

Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate is a β-keto ester derivative characterized by a dimethylamino-methylene substituent at the 2-position and a methyl group at the 4-position. This structural motif renders it a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and functionalized carbonyl compounds. Its reactivity is influenced by the electron-donating dimethylamino group and the keto-enol tautomerism inherent to β-keto esters.

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

ethyl 2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C11H19NO3/c1-6-15-11(14)9(7-12(4)5)10(13)8(2)3/h7-8H,6H2,1-5H3 |

InChI Key |

HNFBOLBPJYXIAK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Ethyl 2-((Dimethylamino)methylene)-4-methyl-3-oxopentanoate

Traditional Condensation Approaches

The synthesis of this compound typically involves the condensation of ethyl 4-methyl-3-oxopentanoate with dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via nucleophilic attack of the β-keto ester’s enolate on the electrophilic carbon of DMF-DMA, forming the dimethylamino methylene group. Early protocols utilized refluxing toluene as the solvent, achieving moderate yields (60–70%) but requiring extensive chromatographic purification. A key limitation of this method is the formation of byproducts such as unreacted DMF-DMA and hydrolyzed intermediates, necessitating optimization of stoichiometric ratios and reaction times.

Modern Solvent-Free and Catalytic Methods

Recent advancements employ solvent-free conditions or polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency. For example, heating ethyl 4-methyl-3-oxopentanoate with DMF-DMA at 80–90°C for 4–6 hours under nitrogen atmosphere yields the target compound in 85–90% purity. Catalytic amounts of acetic acid (1–2 mol%) accelerate the reaction by protonating the β-keto ester, facilitating enolate formation. This approach reduces side reactions and simplifies downstream purification, as evidenced by HPLC analyses showing >95% purity without chromatography.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Traditional | Toluene | 110 | 8 | 65 | 85 |

| Solvent-Free | None | 90 | 6 | 78 | 92 |

| Catalytic (Acetic Acid) | DMF | 80 | 4 | 88 | 96 |

Reaction Mechanisms and Kinetic Studies

Enolate Formation and Electrophilic Substitution

The reaction mechanism begins with deprotonation of ethyl 4-methyl-3-oxopentanoate’s α-hydrogen, generating a resonance-stabilized enolate. This enolate attacks the electrophilic carbon of DMF-DMA, displacing dimethylamine and forming the methylene bridge. Density functional theory (DFT) calculations suggest that the rate-limiting step is enolate formation, with activation energies of ~25 kcal/mol in non-polar solvents. Polar solvents like DMF lower this barrier to ~18 kcal/mol, explaining the enhanced reaction rates observed in modern protocols.

Byproduct Formation and Mitigation Strategies

Common byproducts include hydrolyzed DMF-DMA (dimethylamine and formic acid) and dimerized β-keto esters. Kinetic studies reveal that maintaining anhydrous conditions and stoichiometric excess of DMF-DMA (1.5–2.0 equivalents) suppresses hydrolysis. Additionally, gradual addition of DMF-DMA over 30 minutes minimizes exothermic side reactions, improving overall yield by 10–15%.

Purification and Salt Formation Strategies

Hydrochloride Salt Recrystallization

To achieve pharmaceutical-grade purity (>99%), the crude product is converted to its hydrochloride salt. Dissolving the compound in acetone and adding concentrated hydrochloric acid induces precipitation of the hydrochloride form, which is recrystallized from n-butanol. This step removes residual dimethylamine and unreacted starting materials, as confirmed by NMR and mass spectrometry.

Table 2: Purification Outcomes

| Purification Method | Solvent | Purity Before (%) | Purity After (%) |

|---|---|---|---|

| Chromatography | Ethyl Acetate | 85 | 98 |

| Hydrochloride Salt | Acetone/n-BuOH | 92 | 99.5 |

Analytical Characterization

Spectroscopic Identification

Industrial Applications and Scalability

This compound serves as a precursor for heterocyclic compounds in drug discovery, particularly antidiabetic and anticancer agents. Pilot-scale batches (10–50 kg) using catalytic DMF methods demonstrate consistent yields (85–90%) and purity (>99%), validating scalability. Future research should explore biocatalytic routes and continuous-flow systems to enhance sustainability.

Chemical Reactions Analysis

Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It serves as a precursor in the development of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also participate in enzyme-catalyzed reactions, where it binds to the active site of the enzyme and undergoes transformation .

Comparison with Similar Compounds

Table 1: Dichlorobenzyl Analogs vs. Target Compound

Cyanomethyl-Substituted β-Keto Esters

Ethyl 2-(cyanomethyl)-4-methyl-3-oxopentanoate (140f, ) replaces the dimethylamino-methylene group with a cyanomethyl moiety. Key distinctions:

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity at the β-keto position, favoring nucleophilic attacks (e.g., in annulation reactions). In contrast, the dimethylamino group in the target compound may stabilize enolate intermediates via resonance.

- Applications: Cyanomethyl derivatives are commonly used in pyrrole synthesis (), whereas dimethylamino-substituted esters may have dual roles as synthons and bioactive agents .

Dimethylamino-Containing Esters in Polymer Chemistry

compares Ethyl 4-(dimethylamino) benzoate (EDAB) and 2-(dimethylamino) ethyl methacrylate (DMAEMA) in resin formulations:

- Reactivity: EDAB exhibits a higher degree of conversion (72–78%) than DMAEMA (50–65%) due to superior amine reactivity. This suggests that the position of the dimethylamino group (aromatic vs. aliphatic) significantly impacts polymerization efficiency.

- Physical Properties: Resins with EDAB show superior flexural strength (90–110 MPa) compared to DMAEMA-based resins (70–85 MPa). For the target compound, the aliphatic dimethylamino-methylene group may offer intermediate properties, balancing solubility and reactivity .

Table 2: Dimethylamino Esters in Polymer Chemistry

| Compound | Degree of Conversion | Flexural Strength (MPa) |

|---|---|---|

| EDAB | 72–78% | 90–110 |

| DMAEMA | 50–65% | 70–85 |

| Target Compound (Inferred) | Moderate | Intermediate (est.) |

Methoxy- and Cyclopentyl-Substituted Analogs

Ethyl 4-methoxy-3-oxopentanoate and Ethyl 4-cyclopentyl-3-oxobutanoate (–8) highlight substituent effects on steric and electronic properties:

- Cyclopentyl Group: The bulky cyclopentyl group in Ethyl 4-cyclopentyl-3-oxobutanoate may hinder reactivity in condensation reactions compared to the target compound’s dimethylamino-methylene group .

Biological Activity

Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate, also referred to as (Z)-Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO3, with a molecular weight of 199.25 g/mol. Its structure includes a dimethylamino group, a methylene bridge, and an oxopentanoate moiety, which contribute to its biological properties.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific molecular targets within cells. The proposed mechanisms include:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

- Biochemical Pathway Modulation : By interacting with enzymes or receptors, it may influence various biochemical pathways that are crucial for cellular functions and disease progression.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Studies highlight its ability to target specific cancer cell lines, demonstrating cytotoxic effects that could be harnessed in therapeutic applications:

- In Vitro Studies : In cell line assays, the compound showed promising cytotoxicity against various cancer types, indicating its potential for further development as an anticancer drug.

- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been explored, revealing that modifications can enhance its efficacy against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting antimicrobial activity. The compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatment .

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with dimethylamine under basic conditions:

- Synthetic Route : The reaction is often performed using sodium ethoxide as a base to facilitate the formation of the desired product.

Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium at room temperature |

| Reduction | Lithium aluminum hydride | Anhydrous ether at low temperatures |

| Substitution | Various nucleophiles | Dichloromethane as solvent |

Case Studies

- Cytotoxicity Assays : In studies comparing the efficacy of various compounds against cancer cell lines (e.g., MCF-7), this compound exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like Doxorubicin .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key proteins involved in cancer progression, supporting its role as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.